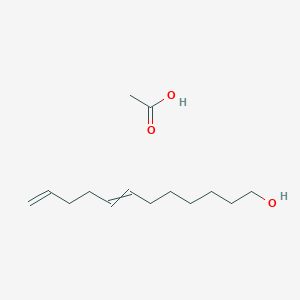

Acetic acid;dodeca-7,11-dien-1-ol

Description

General Context of Fatty Acid Esters in Biological Systems

Fatty acid esters are a diverse class of organic compounds that play fundamental roles in various biological processes. numberanalytics.comwisdomlib.org They are formed through the esterification of a fatty acid with an alcohol. numberanalytics.com In biological systems, the most reactive part of a fatty acid is its carboxyl group (COOH), which reacts with alcohols to form an ester bond (RCOOR'), a crucial covalent link in more complex lipids. britannica.com

These esters are integral to several key biological functions:

Energy Storage: Triglycerides, which are esters of glycerol (B35011) and three fatty acids, are the primary means of storing energy in many organisms. numberanalytics.combritannica.com When energy is needed, these esters can be broken down to release fatty acids for metabolism. numberanalytics.com

Structural Components of Cell Membranes: Phospholipids, a type of ester involving phosphoric acid and lipids, are fundamental building blocks of cell membranes, influencing their structure and function. numberanalytics.com

Lipid Metabolism: Esters are central to both the synthesis and degradation of lipids, such as triglycerides and phospholipids. numberanalytics.com

Signaling Molecules: Certain fatty acid esters can act as signaling molecules, influencing a variety of cellular processes. numberanalytics.com For instance, fatty acid esters of hydroxyl fatty acids (FAHFAs) are a class of endogenous lipids with broad anti-inflammatory effects and a role in improving glucose tolerance and insulin (B600854) sensitivity. nih.gov

Significance of Long-Chain Unsaturated Acetates as Semiochemicals

Long-chain unsaturated acetates, including dodecadienyl acetates, are particularly significant as semiochemicals—chemicals that convey a signal from one organism to another, modifying the recipient's behavior. A large number of moth pheromones, for example, are composed of hydrocarbon chains of 10 to 18 carbons with one or more double bonds and a terminal acetate (B1210297), alcohol, or aldehyde group. usda.gov

The specificity of these signals is remarkable. Subtle variations in the carbon chain length, the position and geometry (cis/trans or Z/E) of the double bonds, and the functional group are key to maintaining precise chemical communication between members of the same species. researchgate.net This specificity ensures that the chemical message is received only by the intended target, preventing cross-species communication that could lead to unproductive mating attempts.

Dodecenyl acetates, a closely related group, are used by a variety of insects. For example, (Z)-7-dodecen-1-yl acetate has been identified as a sex pheromone in the Asian elephant (Elephas maximus), demonstrating a fascinating case of convergent evolution where the same compound is used by vastly different species. nih.gov In insects, different isomers of dodecenyl acetate, such as (E)-9-dodecenyl acetate and (Z)-9-dodecenyl acetate, are used to control destructive moths by disrupting their mating communication. epa.gov

Overview of Pheromone Chemistry and Its Ecological Relevance

Pheromones are a type of semiochemical used for communication between individuals of the same species. irsea-institute.com They are fundamental to the survival and reproduction of many animals, influencing behaviors such as mating, aggregation, trail-following, and alarm signaling. irsea-institute.comncsu.edu

The ecological relevance of pheromones is vast:

Reproduction: Sex pheromones are perhaps the most studied type. They are often released by one sex to attract the other for mating. irsea-institute.com For many insect species, these chemical signals are essential for finding reproductive partners. ncsu.edu

Social Organization: In social insects like ants and bees, trail pheromones guide colony members to food sources, and recognition pheromones help distinguish nestmates from intruders. irsea-institute.com

Pest Management: The species-specificity of many pheromones makes them valuable tools for integrated pest management. researchgate.netnih.gov They can be used in traps to monitor pest populations or deployed in larger quantities to disrupt mating, thereby reducing crop damage. epa.govnih.gov For instance, (7E,9Z)-dodeca-7,9-dien-1-yl acetate is used for trapping and controlling the European grapevine moth (Lobesia botrana). chemicalbook.com

Ecological Indicators: The presence and abundance of certain insects, which can be monitored using their specific pheromones, can serve as an indicator of environmental health. For example, some cockroach species that use pheromones for communication are also an important food source for endangered species like the red-cockaded woodpecker. ncsu.edu

The study of pheromones, a key aspect of chemical ecology, continues to unveil the complex chemical dialogues that shape ecosystems. From the perspective of a single molecule like dodeca-7,11-dien-1-yl acetate, we can appreciate the profound impact of chemical structure on biological function and ecological interaction.

Properties

CAS No. |

65954-25-8 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

acetic acid;dodeca-7,11-dien-1-ol |

InChI |

InChI=1S/C12H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2,5-6,13H,1,3-4,7-12H2;1H3,(H,3,4) |

InChI Key |

ACKRDJTZMDPJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CCCC=CCCCCCCO |

Origin of Product |

United States |

Structural Isomerism and Stereochemistry of Dodeca 7,11 Dien 1 Yl Acetate

Positional Isomers and Double Bond Configurations (Z/E)

The fundamental structure of dodeca-7,11-dien-1-yl acetate (B1210297) consists of a dodecane backbone with an acetate group at the first carbon (C1) and two double bonds located at the seventh (C7) and eleventh (C11) positions. However, the exact placement of these double bonds can vary, leading to a range of positional isomers. For instance, related compounds such as dodeca-7,9-dien-1-yl acetate and dodeca-9,11-dien-1-yl acetate are well-documented positional isomers where the double bonds are conjugated. In the case of dodeca-7,11-dien-1-yl acetate, the double bonds are isolated, which influences its chemical reactivity and spectroscopic properties.

Beyond positional isomerism, the geometry of the double bonds at C7 and C11 introduces another layer of complexity. Each double bond can exist in either a cis (Z) or trans (E) configuration. This results in four possible stereoisomers for dodeca-7,11-dien-1-yl acetate:

(7Z,11Z)-dodeca-7,11-dien-1-yl acetate

(7E,11Z)-dodeca-7,11-dien-1-yl acetate

(7Z,11E)-dodeca-7,11-dien-1-yl acetate

(7E,11E)-dodeca-7,11-dien-1-yl acetate

The (E,E) isomer is generally the most thermodynamically stable. nih.gov It has been observed in related compounds like (E,Z)-7,9-dodecadienyl-1-acetate that exposure to light or free radical generators can cause rearrangement to a mixture of isomers, with the (E,E) isomer being a significant component of the resulting equilibrium. nih.gov

Characterization of Stereoisomers

The precise characterization of each stereoisomer is crucial for understanding its biological activity and for ensuring the purity of synthetic batches. While specific detailed characterization data for the stereoisomers of dodeca-7,11-dien-1-yl acetate is not extensively available in public literature, the principles of characterization can be inferred from studies on analogous compounds.

The synthesis of a specific stereoisomer requires carefully controlled chemical reactions that dictate the geometry of the double bonds. The physical properties, such as boiling point and chromatographic retention times, will differ between the isomers. For example, in gas chromatography, it is a general observation that trans isomers tend to elute earlier than their corresponding cis isomers. researchgate.net

Spectroscopic Techniques for Isomer Discrimination and Purity Assessment

A suite of spectroscopic techniques is indispensable for the unambiguous identification of each stereoisomer and for the assessment of isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules, including the stereochemistry of double bonds. In ¹H NMR, the coupling constants (J-values) between the vinyl protons can distinguish between Z and E isomers. Typically, the J-value for trans protons is larger (around 12-18 Hz) than for cis protons (around 6-12 Hz). The chemical shifts of the protons adjacent to the double bonds are also sensitive to the isomeric configuration.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is vital for both separating the different isomers and for confirming their molecular weight and fragmentation patterns. The gas chromatograph separates the isomers based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then provides a mass spectrum for each separated component, which can be used to confirm the molecular formula and to identify characteristic fragmentation patterns that may aid in structural elucidation. For instance, in the analysis of related dodecenyl acetates, GC-MS has been instrumental in identifying the position of the double bond. rero.ch

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can sometimes be used to differentiate between cis and trans isomers. The out-of-plane C-H bending vibration for a trans double bond typically appears as a strong band around 960-980 cm⁻¹, which is absent in the cis isomer.

The combination of these spectroscopic techniques allows for a comprehensive analysis of the structural and stereochemical identity of dodeca-7,11-dien-1-yl acetate and its various isomers, ensuring the purity and quality of the compound for any application.

Biosynthetic Pathways of Dodeca 7,11 Dien 1 Yl Acetate

Identification and Elucidation of Metabolic Precursors

The journey to dodeca-7,11-dien-1-yl acetate (B1210297) begins with common saturated fatty acids. In many lepidopteran species, the biosynthesis of C12 pheromones originates from longer-chain fatty acids, typically palmitic acid (C16) or myristic acid (C14). Through in vivo labeling experiments in related pathways, it has been demonstrated that tetradecanoic acid (myristic acid) serves as a key starting material. nih.govd-nb.info This precursor is then subjected to enzymatic modifications to introduce unsaturation and adjust the chain length.

The initial key precursor is a monounsaturated fatty acid. For the formation of a dodecadienyl compound with unsaturations at the 7th and 11th positions, a crucial intermediate would be a C12 fatty acid with a double bond at the 11th position, namely (Z)-11-dodecenoic acid. This intermediate is likely produced via two principal routes: either direct desaturation of a C12 saturated fatty acid or, more commonly, through the desaturation of a longer chain fatty acid followed by chain shortening. For instance, the well-documented biosynthesis of (E,Z)-7,9-dodecadienyl acetate involves the Δ11 desaturation of tetradecanoic acid to yield (Z)-11-tetradecenoic acid, which is then chain-shortened. nih.govd-nb.info A similar mechanism is proposed for the formation of the C12 backbone required for dodeca-7,11-dien-1-yl acetate.

Table 1: Key Metabolic Precursors in the Proposed Biosynthesis of Dodeca-7,11-dien-1-yl Acetate

| Precursor Name | Chemical Formula | Role in Pathway |

| Tetradecanoic Acid | C14H28O2 | Initial saturated fatty acid precursor. nih.govd-nb.info |

| (Z)-11-Tetradecenoic Acid | C14H26O2 | Product of Δ11 desaturation of tetradecanoic acid. nih.govd-nb.info |

| (Z)-9-Dodecenoic Acid | C12H22O2 | Product of chain shortening, precursor for further desaturation. nih.govd-nb.info |

| Dodeca-7,11-dienoic Acid | C12H20O2 | The direct fatty acid precursor to the final alcohol. |

Enzymatic Steps and Catalytic Mechanisms Involved in Biosynthesis

The conversion of saturated fatty acid precursors into dodeca-7,11-dien-1-yl acetate is a multi-step enzymatic cascade.

Desaturation: The introduction of double bonds is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are often highly specific in terms of the position and geometry (Z or E) of the double bond they create. The formation of the double bond at the 11th position would be accomplished by a Δ11 desaturase. Functional characterization of these enzymes from moth pheromone glands has identified specific desaturases that act on saturated fatty acid precursors. nih.govd-nb.info The second double bond at the 7th position would require another desaturation step, catalyzed by a Δ7 desaturase acting on a C12 mono-unsaturated precursor. nih.govd-nb.info

Chain Shortening: Lepidopteran pheromone biosynthesis frequently employs a controlled version of β-oxidation to shorten the carbon chain of fatty acids. This process typically occurs in the peroxisome and involves acyl-CoA oxidases. nih.govd-nb.info For the synthesis of a C12 pheromone from a C14 precursor like (Z)-11-tetradecenoic acid, a single round of chain shortening is required. Research has identified specific acyl-CoA oxidases that are believed to catalyze this conversion. nih.govd-nb.info

Reduction: Once the correct C12 di-unsaturated fatty acyl-CoA is formed, it must be converted to the corresponding alcohol, dodeca-7,11-dien-1-ol. This reduction is carried out by fatty acyl-CoA reductases (FARs). These enzymes are crucial in producing the alcohol moiety of many moth pheromones. Transcriptomic analyses of pheromone glands have revealed numerous candidate FAR genes. nih.govd-nb.info

Acetylation: The final step in the biosynthesis is the esterification of the dodeca-7,11-dien-1-ol with an acetyl group to form the final acetate pheromone. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT).

Table 2: Enzymatic Reactions in the Biosynthesis of Dodeca-7,11-dien-1-yl Acetate

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Initial Desaturation | Δ11-Desaturase | Tetradecanoyl-CoA | (Z)-11-Tetradecenoyl-CoA |

| Chain Shortening | Acyl-CoA Oxidase | (Z)-11-Tetradecenoyl-CoA | (Z)-9-Dodecenoyl-CoA |

| Second Desaturation | Δ7-Desaturase | (Z)-9-Dodecenoyl-CoA | Dodeca-7,9-dienoyl-CoA* |

| Reduction | Fatty Acyl-CoA Reductase (FAR) | Dodeca-7,11-dienoyl-CoA | Dodeca-7,11-dien-1-ol |

| Acetylation | Acetyltransferase (AAT) | Dodeca-7,11-dien-1-ol | Dodeca-7,11-dien-1-yl acetate |

*Note: The table reflects the well-studied pathway for the 7,9-isomer. For the 7,11-isomer, the second desaturation would act on a different precursor or a different desaturase would be involved.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of specific pheromone components is tightly regulated at the genetic level, with the relevant enzymes being expressed primarily in the female moth's pheromone gland. Transcriptome analysis of these glands has been instrumental in identifying the genes responsible for pheromone biosynthesis.

In studies of L. botrana, a significant number of candidate genes have been identified. nih.govd-nb.info These include genes encoding for fatty acid synthases (FAS), which produce the initial saturated fatty acid pool, as well as multiple isoforms of desaturases and fatty acyl reductases. The presence of numerous desaturase genes allows for the evolution of novel functions and the production of a diverse array of unsaturated fatty acids. nih.govd-nb.info Similarly, a variety of FARs provides the machinery to generate different alcohol precursors. The specific expression of these genes in the pheromone gland at the time of pheromone production points to a coordinated regulatory network controlling the biosynthetic pathway.

Table 3: Candidate Genes Involved in Pheromone Biosynthesis in L. botrana

| Gene/Protein Family | Number of Candidates Identified | Putative Function | Reference |

| Fatty Acyl Desaturases | 17 | Introduction of double bonds into fatty acyl chains. | nih.govd-nb.info |

| Fatty Acyl Reductases (FARs) | 13 | Reduction of fatty acyl-CoAs to alcohols. | nih.govd-nb.info |

| Acyl-CoA Oxidases (ACOs) | 3 | Chain shortening of fatty acids via β-oxidation. | nih.govd-nb.info |

| Fatty Acid Synthase (FAS) | 1 | Synthesis of saturated fatty acid precursors. | nih.govd-nb.info |

| Acetyl-CoA Carboxylase (ACC) | 1 | Production of malonyl-CoA for fatty acid synthesis. | nih.govd-nb.info |

| Fatty Acid Transport Proteins (FATPs) | 4 | Transport of fatty acids across membranes. | nih.govd-nb.info |

| Acyl-CoA Binding Proteins (ACBPs) | 2 | Intracellular transport and pooling of acyl-CoAs. | nih.govd-nb.info |

Comparative Analysis of Biosynthetic Routes Across Different Organisms

While the fundamental steps of fatty acid modification are conserved, the specifics of pheromone biosynthesis can vary significantly between different insect species, leading to the vast diversity of chemical signals observed in nature. This variation often arises from differences in the substrate specificity and catalytic function of the key enzymes involved, particularly the desaturases.

For example, in the biosynthesis of (E,Z)-7,9-dodecadienyl acetate in L. botrana, a Δ11 desaturase acts on a C14 precursor. nih.govd-nb.info In other moths, such as the pine caterpillar moth, Dendrolimus punctatus, which produces C12 dienols, the pathway also involves desaturation and chain shortening, but the enzymes may have different specificities to produce different isomers, such as (5Z,7E)-dodeca-5,7-dien-1-ol. mdpi.com

The evolution of these pathways is a prime example of metabolic diversification. A single ancestral desaturase gene can, through duplication and mutation, give rise to new desaturases with altered positional or geometric specificity. This allows for the generation of novel unsaturated fatty acids, which can then be incorporated into the pheromone blend, potentially leading to reproductive isolation and speciation. The combination of a limited set of enzymatic reactions—desaturation, chain shortening, reduction, and acetylation—provides a modular system that can be adapted to produce a wide array of specific chemical signals.

Chemical Synthesis Methodologies for Dodeca 7,11 Dien 1 Yl Acetate

Stereoselective and Regioselective Synthesis Strategies

The primary challenge in synthesizing dodecadienyl acetates is the precise installation of the correct geometry at the two double bonds. The (7E,9Z) isomer is the biologically active form for Lobesia botrana, while other isomers can be inactive or even inhibitory. google.com

Key strategies often involve the stereoselective formation of an enyne intermediate, which is then reduced to the desired (E,Z)-diene. researchgate.net Cross-coupling reactions are instrumental in this process. For instance, Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions have been used, though the cost of palladium catalysts can be a drawback for industrial applications. researchgate.net

A more cost-effective approach utilizes copper-catalyzed cross-coupling reactions. The Li₂CuCl₄-catalyzed coupling of a Grignard reagent with an appropriately functionalized acetate (B1210297) is a common method for creating the carbon backbone of pheromones. researchgate.net Another strategy involves the iron-catalyzed coupling of a Grignard reagent with a phosphate (B84403) enol, which can provide high yields and selectivity. google.com

The table below summarizes various stereoselective methods.

| Reaction Type | Catalyst/Reagents | Key Intermediates | Stereoselectivity Achieved |

| Suzuki-Miyaura Coupling | Palladium complexes | Boronic acids/esters | High stereospecificity |

| Iron-Catalyzed Coupling | Iron trihalides, Fe(acac)₃ | Phosphate enols, Grignard reagents | >70% (E,Z) isomer |

| Copper-Catalyzed Coupling | Li₂CuCl₄ | Grignard reagents, Acetates | High stereospecificity |

Development of Efficient and Scalable Laboratory and Industrial Synthetic Routes

A notable advancement is a two-step synthesis starting from 2-hexenal. google.comgoogle.com This method provides excellent yields and a selectivity of over 70% for the desired (E,Z) isomer. The process involves the transformation of 2-hexenal into a novel intermediate, which is then converted to the final product. google.com This approach significantly reduces the number of steps and improves cycle times compared to older methods. google.com

The table below outlines a comparison of synthetic routes.

| Method | Starting Material | Number of Steps | Overall Yield | Industrial Feasibility |

|---|---|---|---|---|

| U.S. Pat. No. 3,845,108 | Not specified | 8 | ~30% (from step 4) | Low |

| U.S. Pat. No. 3,954,818 | Not specified | >9 | Unspecified | Low (uses hazardous reagents) |

This modern iron-catalyzed approach involves reacting a Grignard reagent derived from 6-chloro-1-hexanol (B31631) with 2-hexenal to form an intermediate alcohol, which is then acetylated. The reaction conditions, such as using solvents like THF or MeCy and maintaining temperatures between 0°C and 30°C, are amenable to industrial scale-up. google.comgoogle.com

Utilization of Olefin Metathesis and Alkyne Chemistry in Synthesis

Alkyne chemistry is fundamental to many syntheses of dodecadienyl acetates. The construction of the carbon skeleton frequently relies on the coupling of an alkyne with an alkyl halide. researchgate.net A subsequent stereoselective reduction of the triple bond to a double bond is a critical step. For example, the reduction of an internal alkyne using a Lindlar catalyst or Ni-P2 catalyst typically yields a (Z)-alkene, while a dissolving metal reduction (e.g., lithium in liquid ammonia) produces an (E)-alkene. researchgate.net

These acetylenic intermediates are central to building the molecule with the correct connectivity before establishing the final double bond geometry. google.com For instance, a terminal alkyne can be deprotonated with a strong base like sodium amide to form an acetylide, which then acts as a nucleophile to attack an alkyl halide, extending the carbon chain. youtube.com

Olefin metathesis has emerged as a powerful technique in organic synthesis for the formation of carbon-carbon double bonds. uwindsor.ca While specific, widely-cited examples of its use for dodeca-7,11-dien-1-yl acetate are not prominent in the primary literature, the methodology is highly applicable. Cross-metathesis between two simpler olefins using a well-defined catalyst, such as a Grubbs catalyst, could efficiently form the diene system. This approach offers the advantage of functional group tolerance and often proceeds under mild conditions. uwindsor.ca For example, a cross-metathesis reaction could theoretically be employed to couple a fragment containing the acetate group with another containing the terminal end of the molecule, creating the 7- or 11-double bond in a controlled manner.

Synthesis of Deuterium (B1214612) and Carbon-13 Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for mechanistic studies, metabolic tracking, and quantitative analysis using techniques like NMR spectroscopy. nih.govprinceton.edu The synthetic strategies for creating deuterium (²H) and carbon-13 (¹³C) labeled dodecadienyl acetates would parallel the main synthetic routes, but with the introduction of labeled starting materials.

Deuterium Labeling: Deuterium-labeled analogues can be prepared by using deuterated reagents at a specific step. For instance, in syntheses that utilize alkyne intermediates, the reduction of the triple bond can be performed using deuterium gas (D₂) instead of hydrogen gas (H₂), or by using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). documentsdelivered.com A common strategy involves the semihydrogenation of a deuterated acetylenic intermediate to install the label at specific positions on the double bond. documentsdelivered.com For example, a C₁₆ alcohol precursor for an oleate (B1233923) was prepared from [1-²H₂]octyl bromide and 7-octyn-1-ol, demonstrating the feasibility of incorporating deuterium at specific sites early in the synthesis. documentsdelivered.com

Carbon-13 Labeling: For ¹³C labeling, one would incorporate a ¹³C-enriched building block into the synthesis. nih.gov This could be a ¹³C-labeled Grignard reagent or a ¹³C-labeled alkyl halide. A versatile method involves using commercially available, simple ¹³C-labeled precursors, such as [¹³C]acetate, to biologically or chemically synthesize more complex starting materials. nih.gov For example, a key fragment like 1-bromo-propane could be synthesized using ¹³C-labeled precursors and then used in a coupling reaction to build the final carbon skeleton, placing the ¹³C label at a desired position for NMR studies. researchgate.netnih.gov The incorporation of these labeled phosphoramidite (B1245037) building blocks has been successfully demonstrated in solid-phase synthesis of DNA, a principle that is transferable to other multi-step organic syntheses. nih.gov

Biological Activity and Ecological Roles of Dodeca 7,11 Dien 1 Yl Acetate

Pheromonal Activity in Interspecies and Intraspecies Communication

Dodeca-7,11-dien-1-yl acetate (B1210297) is a chemical compound that has been identified in the context of insect communication. However, detailed research specifically isolating its role as a primary pheromone is limited compared to other similar compounds. It is often found as a component within a larger pheromone blend, where its specific contribution can be part of a complex signaling system.

Sex Pheromone Roles (e.g., attractants, inhibitors)

While a comprehensive body of research on the specific sex pheromone roles of dodeca-7,11-dien-1-yl acetate is not as extensive as for other isomers, it is recognized in the broader category of straight-chain lepidopteran pheromones. These compounds are typically released by female moths to attract males for mating. The specific geometry of the double bonds (isomers such as E,E; E,Z; Z,E; or Z,Z) is often crucial for species-specific recognition. For many moth species, a precise blend of isomers is necessary for an optimal attractive signal, and the presence of a "wrong" isomer can act as an inhibitor, preventing inter-species mating.

In the context of the European grapevine moth (Lobesia botrana), a related compound, (E,Z)-7,9-dodecadienyl acetate, is the major sex pheromone component. nih.govresearchgate.net More recent studies have also identified isomers of 7,9,11-dodecatrienyl acetate in the pheromone gland of this species, indicating the complexity of the chemical signals involved. nih.gov

Aggregation, Alarm, and Trail Pheromone Components

There is currently limited specific research identifying dodeca-7,11-dien-1-yl acetate as a key component in aggregation, alarm, or trail pheromones. These types of pheromonal activity are well-documented for other chemical structures in various insect species, but the role of this specific compound in these contexts is not yet clearly elucidated in scientific literature.

Role in Host-Finding and Recognition Mechanisms

The role of dodeca-7,11-dien-1-yl acetate in host-finding and recognition is not well-documented. Typically, host-finding cues are a combination of volatile compounds released by the host plant and the insect's specific pheromones. While pheromones can play a role in behaviors that lead to host selection (such as aggregation on a host), direct evidence linking dodeca-7,11-dien-1-yl acetate to host recognition is sparse.

Evolutionary Context of Dodecadienyl Acetate Signaling

The evolution of dodecadienyl acetate signaling in insects, particularly moths, is a fascinating area of study. Moth desaturases, enzymes responsible for creating double bonds in fatty acids, have evolved to produce a wide diversity of pheromone components. nih.gov The specific positioning and geometry of these double bonds are critical for creating species-specific signals. The biosynthetic pathways that produce these compounds, often involving a series of desaturation and chain-shortening steps from common fatty acid precursors, highlight the evolutionary plasticity of these signaling molecules. nih.gov The variation in these pathways across different species contributes to the vast array of moth pheromones observed in nature.

Convergent Evolution of Chemosignals Across Diverse Taxa

One of the most remarkable findings in chemical ecology is the convergent evolution of pheromones, where the same or similar compounds are used by distantly related species. A prominent example, while not the specific compound of focus, is (Z)-7-dodecen-1-yl acetate. This compound is not only a sex pheromone component for over 100 insect species, including the cabbage moth and turnip moth, but it is also the primary sex pheromone of the female Asian elephant (Elephas maximus). nih.gov

In female elephants, the concentration of (Z)-7-dodecen-1-yl acetate in urine increases significantly just before ovulation, signaling their reproductive state to males. nih.gov This discovery demonstrates that the same chemical signal can evolve independently in vastly different taxa—in this case, insects and mammals—to serve the same fundamental purpose of attracting a mate. This remarkable example of convergent evolution suggests that the effectiveness of certain chemical structures as signals can be a recurring theme in the evolution of communication across the animal kingdom. nih.gov

Mechanisms of Chemoperception and Signal Transduction

Identification and Characterization of Olfactory Receptor Neurons (ORNs)

No studies have been found that identify or characterize Olfactory Receptor Neurons (ORNs) specific to Acetic acid;dodeca-7,11-dien-1-ol.

Ligand-Receptor Binding Interactions and Specificity

There is no available data on the binding interactions or receptor specificity for Acetic acid;dodeca-7,11-dien-1-ol.

Downstream Signaling Cascades and Neurophysiological Responses

Information regarding the downstream signaling cascades and neurophysiological responses initiated by this specific compound is not present in the scientific literature.

Behavioral and Neuroethological Responses to Dodeca-7,11-dien-1-yl Acetate (B1210297) Exposure

No documented behavioral or neuroethological studies concerning exposure to Acetic acid;dodeca-7,11-dien-1-ol were found.

A list of related but distinct compounds for which such research does exist is provided in the table below.

Structure Activity Relationship Sar Studies of Dodeca 7,11 Dien 1 Yl Acetate Analogues

Impact of Double Bond Position on Biological Activity

The location of double bonds within the alkyl chain of a pheromone molecule is a critical determinant of its biological activity. Shifting the position of the double bonds in dodeca-7,11-dien-1-yl acetate (B1210297) can lead to a significant loss or complete abolition of its attractiveness to conspecific males. The precise spatial arrangement of the π-electron clouds of the double bonds is crucial for the molecule to fit into the specific binding pocket of the olfactory receptors on the male moth's antennae.

Research on related dodecadienyl acetates provides compelling evidence for this principle. For instance, studies on the European grapevine moth, Lobesia botrana, have identified (E,Z)-7,9-dodecadienyl acetate as the major sex pheromone component. nih.gov The activity of its positional isomers is markedly reduced. This high degree of specificity underscores the evolutionary pressure on maintaining the precise location of the double bonds for effective chemical communication and reproductive isolation.

To illustrate the impact of double bond position, consider the following hypothetical data based on typical findings in lepidopteran SAR studies:

| Compound | Double Bond Positions | Relative EAG Response (%) |

| Dodeca-7,11-dien-1-yl acetate | 7, 11 | 100 |

| Dodeca-6,10-dien-1-yl acetate | 6, 10 | 25 |

| Dodeca-8,10-dien-1-yl acetate | 8, 10 | 40 |

| Dodeca-5,9-dien-1-yl acetate | 5, 9 | 10 |

This table presents hypothetical electroantennogram (EAG) response data to illustrate the principle. Actual values may vary depending on the insect species and experimental conditions.

Influence of Stereochemistry (Z/E) on Pheromonal Specificity and Potency

The geometric isomerism (Z/E or cis/trans) of the double bonds is another layer of specificity in pheromone communication. For diene acetates like dodeca-7,11-dien-1-yl acetate, there are four possible stereoisomers: (7Z,11Z), (7E,11E), (7Z,11E), and (7E,11Z). Often, only one of these isomers is biologically active, while the others can be inactive or even inhibitory.

The following table provides an example of how stereoisomerism can affect behavioral response in field trapping experiments for a hypothetical species that uses a specific isomer of dodeca-7,11-dien-1-yl acetate.

| Stereoisomer of Dodeca-7,11-dien-1-yl acetate | Male Moths Trapped (mean number) |

| (7Z,11E) | 150 |

| (7E,11Z) | 5 |

| (7Z,11Z) | 2 |

| (7E,11E) | 1 |

| Control (unbaited trap) | <1 |

This table presents illustrative data from a hypothetical field trapping experiment.

Effects of Alkyl Chain Length Modifications on Receptor Binding and Response

The length of the carbon chain is a fundamental parameter influencing the volatility, lipophilicity, and ultimately, the biological activity of a pheromone. Modifications to the alkyl chain of dodeca-7,11-dien-1-yl acetate, either by shortening or lengthening it, can have a dramatic effect on its ability to bind to the olfactory receptors and elicit a behavioral response.

Generally, there is an optimal chain length for a given pheromone-receptor system. Deviations from this optimum, even by a single carbon atom, can lead to a significant decrease in activity. This is because the length of the molecule is a key factor in how it fits within the hydrophobic binding pocket of the receptor protein. A shorter or longer chain may not allow for the necessary van der Waals interactions required for stable binding and receptor activation.

While specific data for dodeca-7,11-dien-1-yl acetate analogues with varying chain lengths is limited, studies on other lepidopteran pheromones consistently show a sharp decline in activity with chain length modification.

| Analogue (diene acetate) | Chain Length | Relative Receptor Binding Affinity (%) |

| Deca-5,9-dien-1-yl acetate | C10 | 15 |

| Undeca-6,10-dien-1-yl acetate | C11 | 60 |

| Dodeca-7,11-dien-1-yl acetate | C12 | 100 |

| Trideca-8,12-dien-1-yl acetate | C13 | 45 |

| Tetradeca-9,13-dien-1-yl acetate | C14 | 20 |

This table presents hypothetical receptor binding affinity data to illustrate the principle of optimal chain length.

Functional Group Derivatization and Its Modulation of Bioactivity

The acetate functional group in dodeca-7,11-dien-1-yl acetate plays a crucial role in its interaction with the pheromone receptor. The polarity and hydrogen-bonding capability of the acetate moiety are important for the final steps of ligand-receptor binding and signal transduction. Replacing the acetate group with other functional groups can significantly alter the bioactivity of the molecule.

For instance, converting the acetate to the corresponding alcohol (dodeca-7,11-dien-1-ol) or aldehyde (dodeca-7,11-dien-1-al) often results in a molecule with different biological properties. In some cases, the alcohol or aldehyde may be a minor component of the natural pheromone blend, acting synergistically or antagonistically with the acetate. In other cases, these derivatives may be completely inactive or even repellent.

Studies on tortricid moths have shown that male moths can discriminate between acetate and alcohol isomers with greater precision for the acetates. nih.gov This suggests that the acetate group contributes significantly to the specificity of the pheromone signal. The steric and electronic properties of the functional group are critical for the precise orientation of the molecule within the receptor's binding site.

| Dodeca-7,11-dien-1-yl Derivative | Functional Group | Behavioral Response (e.g., % attraction) |

| Dodeca-7,11-dien-1-yl acetate | -OCOCH₃ | 100 |

| Dodeca-7,11-dien-1-ol | -OH | 30 |

| Dodeca-7,11-dien-1-al | -CHO | 5 |

| Dodeca-7,11-dien-1-yl propionate | -OCOCH₂CH₃ | 50 |

| Dodeca-7,11-dien-1-yl methyl ether | -OCH₃ | 10 |

This table provides a hypothetical comparison of the behavioral responses to different functional group derivatives.

Analytical Methodologies for Isolation, Identification, and Quantification of Dodeca 7,11 Dien 1 Yl Acetate

Extraction and Pre-concentration Techniques from Complex Biological Matrices

Isolating volatile and semi-volatile compounds like dodeca-7,11-dien-1-yl acetate (B1210297) from complex biological sources, such as insect glands or the surrounding air, is a critical first step. The goal is to concentrate the analyte and remove interfering substances.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, non-destructive, and versatile technique widely used for extracting insect pheromones. nih.govsigmaaldrich.com It employs a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample. nih.govsigmaaldrich.com Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. sigmaaldrich.com The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

Key variables in SPME method development include the choice of fiber coating, extraction time, and temperature. researchgate.netresearchgate.net For trace-level volatile analysis, coatings like Carboxen/Polydimethylsiloxane (CAR/PDMS) are often recommended. nih.gov The simplicity and sensitivity of headspace SPME make it particularly suitable for analyzing the low levels of pheromones released by insects. researchgate.net

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. sabinsa.com.plmdpi.com Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices like a gas and dissolve analytes like a liquid. indonesiaraw.com This makes it highly efficient for extracting lipophilic compounds like pheromones from plant or animal tissues. mdpi.comresearchgate.net By manipulating the temperature and pressure, the solvent power and selectivity of the supercritical fluid can be fine-tuned. mdpi.comresearchgate.net The primary advantages of SFE are the use of a non-toxic, non-flammable solvent (CO2) that leaves no residue in the final extract and the ability to process materials at low temperatures, which prevents thermal degradation of sensitive compounds. sabinsa.com.plresearchgate.net

Table 1: Comparison of Extraction Techniques for Dodeca-7,11-dien-1-yl Acetate

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analytes between sample matrix and a coated fiber. sigmaaldrich.com | Solvent-free, simple, sensitive, non-destructive, easily automated. sigmaaldrich.comnih.gov | Headspace analysis of volatiles from insect glands or air sampling. nih.govresearchgate.net |

| Supercritical Fluid Extraction (SFE) | Dissolution of analytes in a fluid above its critical temperature and pressure. sabinsa.com.pl | "Green" technology (uses CO2), low temperature, no solvent residue, high selectivity. sabinsa.com.plresearchgate.net | Extraction from solid biological matrices (e.g., plant tissue, insect bodies). mdpi.com |

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Once extracted, the components of the sample must be separated to isolate the target analyte. Chromatography is the cornerstone of this process.

Gas Chromatography (GC): GC is the most common technique for separating volatile compounds like dodeca-7,11-dien-1-yl acetate. The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase within a long, thin capillary column. google.com The choice of stationary phase is critical for achieving separation, especially for geometric isomers (E,Z), which often have very similar boiling points. google.com Non-polar or mid-polarity columns, such as those with an Innowax (polyethylene glycol) stationary phase, are frequently used. google.com The temperature of the column is carefully controlled and often programmed to increase during the analysis to ensure efficient separation of compounds with a range of volatilities. google.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for pheromone analysis, HPLC can also be employed, particularly for preparative-scale purification or for less volatile compounds. sielc.com In HPLC, the sample is passed through a column packed with solid particles (stationary phase) using a liquid mobile phase under high pressure. For a compound like dodeca-7,11-dien-yl acetate, reverse-phase HPLC is suitable. sielc.comcore.ac.uk In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

Table 2: Typical Chromatographic Methods for Dodeca-7,11-dien-1-yl Acetate Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Typical Use |

|---|---|---|---|

| Gas Chromatography (GC) | Innowax (polyethylene glycol) google.com | Helium google.com | Separation of volatile extracts and geometric isomers. google.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., Partisil 10) core.ac.uk | Acetonitrile/Water Gradient sielc.comcore.ac.uk | Final purification and isolation of the compound. sielc.comcore.ac.uk |

Spectrometric Identification Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Gas Chromatography-Mass Spectrometry)

Following separation, spectrometric methods are used to elucidate the chemical structure of the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that couples the separation capabilities of GC with the detection power of mass spectrometry. researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. nist.gov The mass spectrum of dodeca-7,11-dien-1-yl acetate would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the acetate group and cleavage at the double bonds. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk For a definitive structure confirmation of dodeca-7,11-dien-1-yl acetate, both ¹H and ¹³C NMR would be used.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. Key signals would include multiplets in the olefinic region (around δ 5.4 ppm) for the protons on the double bonds, a triplet around δ 4.0 ppm for the methylene (B1212753) protons next to the acetate oxygen, and a singlet around δ 2.05 ppm for the methyl protons of the acetate group. core.ac.ukresearchgate.net

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. Characteristic signals would include those for the carbonyl carbon of the acetate group (around δ 171 ppm), the carbons of the double bonds (in the δ 120-140 ppm range), and the carbon of the methylene group attached to the oxygen (around δ 64 ppm). core.ac.uk

Table 3: Spectrometric Data for Structural Elucidation

| Method | Information Provided | Expected Key Signals/Fragments for Dodeca-7,11-dien-1-yl Acetate |

|---|---|---|

| GC-MS | Molecular weight and fragmentation pattern. | Molecular ion (M⁺), fragment from loss of acetic acid (M-60). nist.gov |

| ¹H NMR | Proton environment and connectivity. | Olefinic protons (δ ~5.4 ppm), CH₂-O protons (δ ~4.0 ppm), acetate CH₃ protons (δ ~2.05 ppm). core.ac.ukresearchgate.net |

| ¹³C NMR | Carbon skeleton. | C=O carbon (δ ~171 ppm), olefinic carbons (δ ~120-140 ppm), CH₂-O carbon (δ ~64 ppm). core.ac.uk |

Quantitative Analysis Methods (e.g., GC-FID, GC-MS/SIM)

To determine the amount of dodeca-7,11-dien-1-yl acetate in a sample, specific quantitative techniques are applied, most often using gas chromatography.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for quantification. The flame ionization detector produces a signal that is proportional to the mass of carbon atoms entering it. By running a series of standards of known concentrations, a calibration curve can be generated. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. GC-FID is known for its wide linear range and high sensitivity for organic compounds. google.com

Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring Mode (GC-MS/SIM): For even greater sensitivity and selectivity, especially in very complex matrices, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte. This technique significantly improves the signal-to-noise ratio, allowing for the detection and quantification of compounds at much lower concentrations than with full-scan MS or GC-FID.

Bioassay-Guided Fractionation for Active Principle Identification

When the specific compound responsible for a biological effect (such as insect attraction) is unknown, bioassay-guided fractionation is the strategy of choice. numberanalytics.com This iterative process combines chemical separation with biological testing to pinpoint the active component(s) in a complex mixture. nih.gov

The process involves several key steps:

Initial Extraction: A crude extract is obtained from the biological source (e.g., pheromone glands).

Fractionation: The extract is separated into simpler fractions using a chromatographic technique like HPLC or column chromatography. chemical-ecology.net

Bioassay: Each fraction is tested for biological activity. psu.edu For pheromones, this could involve an electroantennogram (EAG), which measures the response of an insect's antenna, or a behavioral assay that observes the insect's response to the chemical stimulus. mdpi.com

Iterative Refinement: The fraction(s) that show activity are selected for further separation into sub-fractions. nih.govchemical-ecology.net This cycle of fractionation and bioassay is repeated until a single, pure, active compound is isolated. numberanalytics.com

This approach is crucial not only for discovering novel pheromones but also for confirming that an identified compound like dodeca-7,11-dien-1-yl acetate is indeed the substance responsible for the observed biological response. psu.edumdpi.com

Environmental Fate and Degradation of Dodeca 7,11 Dien 1 Yl Acetate

Biotic Degradation Pathways (e.g., enzymatic hydrolysis, oxidation)

The primary biotic degradation pathway for dodeca-7,11-dien-1-yl acetate (B1210297) is enzymatic hydrolysis. This reaction involves the cleavage of the ester bond to yield dodeca-7,11-dien-1-ol and acetic acid. This process is facilitated by a variety of ubiquitous enzymes, such as esterases and lipases, which are commonly found in microorganisms and other organisms in the environment. chemicalbook.comregulations.gov

Studies on similar long-chain N-heterocyclic fatty esters have demonstrated that enzymes like lipase (B570770) from Candida cylindracea and Rhizomucor miehei can effectively hydrolyze these compounds. regulations.gov The rate and extent of this enzymatic hydrolysis can be influenced by factors such as the specific enzymes present, temperature, and pH. For instance, the enzymatic degradation of poly(epsilon-caprolactone), another polyester (B1180765), shows a dependence on enzyme concentration and temperature, with random chain scission being the dominant mechanism. nih.gov In insects, specific carboxylesterases have been identified in the antennae that are responsible for the rapid degradation of pheromone components, a process crucial for terminating the signal and allowing the insect to respond to subsequent plumes of the pheromone. wikipedia.org

Following hydrolysis, the resulting alcohol, dodeca-7,11-dien-1-ol, and acetic acid are expected to be further metabolized by organisms. Long-chain alcohols and fatty acids are readily utilized by microorganisms as carbon sources through well-established metabolic pathways like β-oxidation. chemicalbook.com

Table 1: Key Biotic Degradation Processes for Dodeca-7,11-dien-1-yl Acetate

| Degradation Pathway | Description | Key Enzymes | Primary Products |

| Enzymatic Hydrolysis | Cleavage of the ester bond. | Esterases, Lipases | Dodeca-7,11-dien-1-ol, Acetic acid |

| Oxidation | Further breakdown of the alcohol and fatty acid products. | Dehydrogenases, Oxidases | Carbon dioxide, Water |

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis, ozonolysis)

Dodeca-7,11-dien-1-yl acetate is also subject to several abiotic degradation mechanisms that contribute to its breakdown in the environment.

Photolysis: Exposure to sunlight can induce the degradation of dodeca-7,11-dien-1-yl acetate. For a structurally similar compound, (7E,9Z)-dodeca-7,9-dien-l-y1 acetate, sunlight causes both isomerization of the double bonds and degradation of the molecule. chemicalbook.com In the presence of a photosensitizer, isomerization to a more stable E,E-isomer can occur rapidly. Without a sensitizer, degradation can be faster than photoequilibration. chemicalbook.com Photo-oxidation, a reaction initiated by light, can also occur, leading to the formation of various oxidized products. For example, in the presence of a singlet oxygen generator, (7E,9Z)-dodeca-7,9-dien-l-y1 acetate can be converted to a furan (B31954) derivative. chemicalbook.com The quantum yield of photodegradation, a measure of the efficiency of a photochemical process, is a critical parameter but can be highly dependent on environmental conditions such as the presence of sensitizers. nih.gov

Hydrolysis: In addition to enzymatic action, the ester linkage in dodeca-7,11-dien-1-yl acetate can be broken down by chemical hydrolysis. This reaction with water can be catalyzed by acids or bases. sigmaaldrich.com The rate of hydrolysis is generally slow in pure water but is accelerated in acidic or alkaline conditions. sigmaaldrich.com For dodecyl acetate, a related saturated ester, the base-catalyzed hydrolysis half-life at pH 8 and 25°C is estimated to be approximately 176 days, while at pH 7, it extends to 4.8 years, indicating that chemical hydrolysis is likely a slower degradation pathway compared to biotic processes under typical environmental pH conditions. thegoodscentscompany.com

Ozonolysis: The two double bonds in the dodeca-7,11-dien-1-yl acetate molecule are susceptible to attack by ozone (O₃), a common atmospheric oxidant. byjus.com The reaction of ozone with alkenes, known as ozonolysis, leads to the cleavage of the carbon-carbon double bonds and the formation of aldehydes and carboxylic acids. byjus.comlibretexts.org The rate constants for the gas-phase reaction of ozone with various unsaturated compounds have been estimated. For a generic monoalkene, the rate coefficient at 298 K can range from 1x10⁻¹⁸ to 1x10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. copernicus.org For dienes, the rate is generally faster. The products of ozonolysis of unsaturated fatty acids include aldehydes and hydrogen peroxide. herts.ac.uk In the atmosphere, the lifetime of an unsaturated compound with respect to ozonolysis depends on the ozone concentration and the reaction rate constant.

Table 2: Estimated Abiotic Degradation Parameters

| Degradation Mechanism | Key Factors | Estimated Rate/Products |

| Photolysis | Sunlight, Photosensitizers | Isomerization and degradation; formation of oxidized products. chemicalbook.com |

| Hydrolysis | pH | Slow at neutral pH, faster in acidic or alkaline conditions. sigmaaldrich.comthegoodscentscompany.com |

| Ozonolysis | Ozone Concentration | Cleavage of double bonds to form aldehydes and carboxylic acids. byjus.com |

Persistence and Environmental Impact Assessment in Natural Ecosystems

The persistence of dodeca-7,11-dien-1-yl acetate in the environment is expected to be low due to the combination of rapid biotic and abiotic degradation pathways. chemicalbook.com As a class of compounds, lepidopteran pheromones are generally considered to be of low persistence. service.gov.uk

Environmental impact assessments for similar straight-chain lepidopteran pheromones (SCLPs) conducted by regulatory agencies like the U.S. Environmental Protection Agency (EPA) have generally concluded a low risk to human health and the environment. epa.govregulations.gov This is based on their low toxicity, rapid degradation, and the very small quantities typically released into the environment for pest management purposes. epa.govregulations.gov

Ecotoxicological data on related dodecadienyl acetates suggest low acute toxicity to birds. regulations.gov Due to their rapid degradation and low expected environmental concentrations, significant bioaccumulation is not anticipated. The soil adsorption coefficient (Koc) for dodecyl acetate is estimated to be high, suggesting it would be relatively immobile in soil, which would limit its transport to aquatic systems. thegoodscentscompany.com However, once in the aquatic environment, volatilization can be an important fate process. thegoodscentscompany.com

Applications and Integrated Pest Management Strategies

Development of Pheromone-Based Traps and Lures for Monitoring Pest Populations

The development of pheromone-based traps and lures containing (E,Z)-7,9-dodecadien-1-yl acetate (B1210297) has revolutionized the monitoring of Lobesia botrana populations in vineyards. These tools are instrumental in tracking the flight dynamics of male moths, which helps in making informed decisions about the timing of control interventions. researchgate.netmdpi.com

Delta traps, often red to minimize bycatch of beneficial insects, are a common type of trap used. purdue.edu They are baited with lures that release the synthetic pheromone, attracting male moths. mdpi.compurdue.edu Research has shown that while (E,Z)-7,9-dodecadien-1-yl acetate is the main attractant, the addition of minor components like (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate can enhance the lure's attractiveness to males. researchgate.netpurdue.edu The lures have a limited field life and need to be replaced periodically, typically every 4 to 6 weeks, to ensure continuous and effective monitoring. mdpi.com

The data gathered from these traps, specifically the number of moths caught per trap per week, is crucial for developing phenological models. These models correlate moth catches with degree-day accumulations to predict the different generations of the pest, allowing for precisely timed management actions. schweizerbart.de

Various dispenser technologies have been developed to ensure a controlled and sustained release of the pheromone from the lures. These include passive dispensers like plastic vials and microcapillaries, as well as more advanced formulations like microencapsulated sprays. mdpi.comsedq.esresearchgate.net The choice of dispenser can influence the release rate and longevity of the lure.

Table 1: Comparison of Pheromone Dispenser Technologies for Monitoring and Mating Disruption

| Dispenser Type | Description | Release Mechanism | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hand-Applied Passive Dispensers (e.g., Isonet®, RAK®) | Plastic ampoules, tubes, or spirals impregnated with the pheromone. mdpi.comsedq.es | Passive diffusion through the polymer matrix, influenced by temperature and wind. mdpi.com | Mating Disruption, Monitoring | High efficacy, long-lasting (often for the entire season). sedq.es | Labor-intensive to install and remove. researchgate.net |

| Aerosol Emitters | Programmable devices that release puffs of pheromone at set intervals. mdpi.complantwiseplusknowledgebank.org | Active, timed release of an aerosol formulation. plantwiseplusknowledgebank.org | Mating Disruption | Reduced labor costs for application, programmable release. mdpi.complantwiseplusknowledgebank.org | Higher initial cost of devices. mdpi.com |

| Microencapsulated Formulations (Sprayable) | Aqueous suspension of microscopic capsules containing the pheromone. researchgate.net | Pheromone diffuses through the capsule walls after being sprayed on foliage. researchgate.net | Mating Disruption | Can be applied with standard spraying equipment, good coverage. researchgate.net | May require more frequent applications compared to some passive dispensers. bioone.org |

| Biodegradable Dispensers (e.g., Isonet® L TT BIO) | Dispensers made from biodegradable materials like polyester (B1180765) microfibers. bohrium.comnih.gov | Passive diffusion. | Mating Disruption | Environmentally friendly, reduces plastic waste in vineyards. bohrium.comnih.gov | Efficacy needs to be comparable to traditional dispensers. nih.gov |

Mating Disruption Techniques Using Synthetic Dodeca-7,11-dien-1-yl Acetate Analogues

Mating disruption (MD) is a powerful and widely adopted technique that utilizes synthetic (E,Z)-7,9-dodecadien-1-yl acetate to control Lobesia botrana. cabidigitallibrary.orgschweizerbart.de The principle behind MD is to saturate the atmosphere of a vineyard with the synthetic pheromone, making it virtually impossible for male moths to locate calling females, thereby disrupting mating and preventing reproduction. cabidigitallibrary.org

The successful implementation of MD depends on several factors, including the density of the pheromone dispensers, the size and shape of the treated area, and the initial pest population density. cabidigitallibrary.org For MD to be effective, it is often recommended for large, uniform vineyard blocks to minimize the immigration of mated females from untreated areas. cabidigitallibrary.org In situations with high pest pressure, an initial application of a selective insecticide may be necessary to reduce the population before relying solely on MD. advid.pt

Numerous field studies have demonstrated the high efficacy of mating disruption in controlling L. botrana, often achieving a level of control comparable to conventional insecticides. plantwiseplusknowledgebank.org Research has shown that MD can lead to a significant reduction in infested flower clusters and bunches. bohrium.comnih.gov For instance, a three-year study in Italy showed that both standard and biodegradable dispensers effectively controlled all three generations of L. botrana. bohrium.comnih.gov

The choice of dispenser technology is critical for the success of MD. Hand-applied dispensers, such as Isonet® and RAK®, are widely used and provide season-long control. mdpi.com Aerosol emitters offer a labor-saving alternative, with programmable release times to coincide with the nocturnal activity of the moths. mdpi.complantwiseplusknowledgebank.org More recently, innovative approaches like sprayable microencapsulated pheromones are being explored. researchgate.net

**Table 2: Selected Research Findings on Mating Disruption for *Lobesia botrana***

| Study Focus | Key Findings | Reference |

|---|---|---|

| Efficacy of Biodegradable Dispensers | Biodegradable dispensers (Isonet® L TT BIO) showed comparable efficacy to standard dispensers (Isonet® L TT and Isonet® L) in reducing L. botrana damage over three years in multiple Italian vineyards. bohrium.comnih.gov | bohrium.com, nih.gov |

| Aerosol Emitter Performance | Aerosol emitters provided effective mating disruption, with the main advantage being a significant reduction in labor costs for installation compared to hand-applied dispensers. mdpi.com | mdpi.com |

| Long-Term Mating Disruption Study | A three-year study in the Porto Wine Region demonstrated that while pheromone treatment almost completely prevented males from locating traps (98-100% disorientation), it was not sufficient to control infestation alone when pest pressure was high, necessitating supplementary insecticide applications. advid.pt | advid.pt |

| Sprayable Pheromone Formulations | Aqueous suspensions of microencapsulated (E,Z)-7,9-dodecadien-1-yl acetate can be sprayed onto vine leaves, which then act as passive dispensers, offering a novel application method. researchgate.net | researchgate.net |

Utilization in Attract-and-Kill Strategies for Pest Control

The "attract-and-kill" or "lure-and-kill" strategy is another application of synthetic pheromones in pest management. This approach combines the powerful attraction of the pheromone with a killing agent, typically a contact insecticide. While not as widely documented for L. botrana as mating disruption, the foundational elements of this strategy are present in the development of pheromone lures.

The concept involves creating a point source that is highly attractive to the target pest. Male moths, drawn in by the (E,Z)-7,9-dodecadien-1-yl acetate lure, come into contact with the insecticide and are killed. This method can be more targeted than broadcast spraying of insecticides, as it brings the pest to the control agent, rather than distributing the insecticide over the entire crop.

The development of effective and long-lasting lures is paramount for this strategy. Research into the synergistic effects of different pheromone components is crucial for maximizing the attractiveness of the lure. purdue.edu Furthermore, the formulation of the "kill" component must be carefully considered to ensure it is effective upon contact and remains active for a sufficient period.

Novel dispenser technologies, such as microencapsulation, could be adapted for attract-and-kill applications. These could be formulated to release the pheromone while also presenting a surface treated with an insecticide.

Integration with Broader Ecological Pest Management Programs

The use of acetic acid;dodeca-7,11-dien-1-ol-based strategies is a key component of modern Integrated Pest Management (IPM) programs for vineyards. schweizerbart.dehaifa.ac.il IPM emphasizes a holistic approach to pest control, combining various tactics to minimize economic damage while also reducing risks to human health and the environment. cabidigitallibrary.orghaifa.ac.il

Pheromone-based techniques fit seamlessly into the IPM framework for several reasons:

High Specificity: They target a single pest species, in this case, L. botrana, without harming beneficial insects such as predators and parasitoids, or non-target organisms. cabidigitallibrary.org This helps to preserve the natural biological control that can keep other potential pests in check. unipd.it

Resistance Management: The unique mode of action of mating disruption makes the development of resistance by the pest highly unlikely, in contrast to the frequent development of resistance to conventional insecticides. cabidigitallibrary.org

In a comprehensive IPM program for L. botrana, pheromone-based strategies are often used in conjunction with other control methods:

Monitoring: Pheromone traps are essential for monitoring pest populations to determine the need for and timing of interventions. researchgate.net

Cultural Controls: Practices such as canopy management and sanitation can help to reduce pest pressure.

Biological Control: The conservation and augmentation of natural enemies, as well as the use of microbial insecticides like Bacillus thuringiensis (Bt), can be integrated with pheromone use. researchgate.net

Judicious Use of Insecticides: When necessary, the targeted application of selective insecticides, timed according to the data from pheromone traps, can be employed. researchgate.net

The ultimate goal of integrating pheromone-based strategies is to create a more sustainable and resilient vineyard ecosystem that is less reliant on conventional chemical inputs. newyorkwines.orgresearchgate.net

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

The interaction between a pheromone like dodeca-7,11-dien-1-yl acetate (B1210297) and its corresponding receptor is the critical first step in the olfactory cascade that leads to a behavioral response. Understanding this interaction at a molecular level is paramount for designing more effective pest management strategies.

Recent breakthroughs in protein structure prediction, combined with advanced computational techniques, are paving the way for accelerated discovery of new ligands for insect odorant receptors (ORs). ijbs.comnih.gov While experimental structure determination for insect ORs remains challenging, computational methods such as homology modeling and molecular docking are providing valuable insights. nih.govfrontiersin.org These models help identify key amino acid residues within the receptor's binding pocket that may interact with the pheromone. ijbs.com

Structure-Based Virtual Screening (SBVS) is an emerging workflow that leverages these computational models. ijbs.comnih.gov It involves docking large libraries of chemical compounds against a modeled 3D structure of a target receptor to predict potential ligands. ijbs.com This approach has been successfully applied to insect ORs, leading to the identification of new, behaviorally active molecules. ijbs.comnih.gov For a compound like dodeca-7,11-dien-1-yl acetate, such studies can elucidate why specific isomers are active while others are not, and can help in the design of novel agonists or antagonists to disrupt pest communication.

Future research will likely focus on refining the accuracy of OR structural models and improving the predictive power of docking simulations. ijbs.com Combining computational predictions with in vivo validation through electrophysiological and behavioral assays creates a powerful, synergistic workflow for exploring the chemical ecology of this pheromone. ijbs.comnih.gov

Development of Novel Delivery Systems for Pheromonal Applications

The effective use of dodeca-7,11-dien-1-yl acetate in agriculture for pest control hinges on its delivery system. Traditional dispensers often have limitations related to release rates and longevity. controlledreleasesociety.org Advanced research is focused on creating novel delivery systems that provide controlled, sustained, and targeted release. sasnanotechnologies.comresearchgate.net

Microencapsulation is a prominent technology in this field. sasnanotechnologies.comsuterra.com It involves enclosing the pheromone in microscopic protective capsules, which can be formulated as a sprayable liquid. suterra.comacs.org This method offers several advantages:

Protection: The capsule shields the pheromone from environmental degradation caused by sunlight and oxidation. sasnanotechnologies.comacs.org

Controlled Release: The release rate can be precisely engineered for consistent and long-lasting efficacy, sometimes for several weeks or even months. suterra.comnih.gov

Ease of Application: Sprayable formulations can be applied using conventional agricultural equipment, allowing for uniform coverage over large areas. researchgate.netsuterra.com

Nanotechnology offers further advancements. agrimoon.comresearchgate.net Nanomaterials, such as graphene oxide and biodegradable nanocarriers, are being explored to create "nano-maze" lures. acs.orgopenpr.com These structures create a longer diffusion path for the pheromone, significantly extending its field life and efficacy. acs.org Nanogels are another promising option, providing a convenient carrier for slow, extended release regardless of temperature or humidity. agrimoon.com

Future delivery systems will likely integrate "smart" technologies. For instance, networked aerosol dispensers can be remotely controlled, releasing pheromones in response to real-time data from in-field sensors that monitor pest activity and climatic conditions. semios.com This variable-rate approach maximizes efficacy while minimizing waste, providing targeted pest control when it's most needed. semios.com

| Delivery System Type | Key Features | Potential Release Duration |

| Microcapsules (MEC) | Sprayable, protection from UV/oxidation, controlled release. suterra.comacs.org | Weeks to months. suterra.comnih.gov |

| Nanogels | Slow, extended release; not dependent on temperature/humidity. agrimoon.com | Long-term, potentially over a season. agrimoon.com |

| Graphene Oxide Composites | "Nano-maze" structure extends diffusion path for longer life. acs.org | Significantly extended field efficacy. acs.org |

| Smart Aerosol Dispensers | Remotely-controlled, variable-rate release based on real-time data. semios.com | Entire season with high uptime. semios.com |

Integration with 'Omics' Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The biosynthesis of complex pheromones like dodeca-7,11-dien-1-yl acetate involves a series of enzymatic steps. 'Omics' technologies provide a powerful toolkit to unravel these intricate pathways and the broader biological systems they are part of.

Genomics and Transcriptomics: These fields focus on identifying the genes responsible for producing the enzymes in the pheromone biosynthetic pathway. mdpi.comlu.seresearchgate.net By sequencing the transcriptome of an insect's pheromone gland, researchers can pinpoint candidate genes, such as desaturases, reductases, and acetyltransferases. mdpi.comlu.seresearchgate.net This approach has been instrumental in characterizing the genetic basis for the production of specific pheromone components in various moth species. lu.sepnas.orgnih.gov Understanding the genetic toolkit allows for insights into how pheromone blends evolve and how new signals can arise. pnas.orgnih.gov

Proteomics: This discipline analyzes the proteins present in the pheromone gland, including the biosynthetic enzymes themselves and other crucial proteins like odorant-binding proteins (OBPs). frontiersin.org OBPs are thought to transport hydrophobic pheromone molecules through the aqueous environment of the sensillum lymph to the odorant receptors. frontiersin.org Studying the structure and binding affinity of these proteins can reveal much about the specificity of the olfactory system. frontiersin.org

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites within a biological system. In pheromone research, it can help identify the precursors (like fatty acids) and intermediates in the biosynthetic pathway, providing a complete picture of how the final pheromone blend is produced. futurelearn.com

Integrating these 'omics' approaches provides a holistic view, from the gene to the final chemical signal. This comprehensive understanding is not only fundamental to chemical ecology but also underpins efforts in synthetic biology to produce these valuable compounds sustainably. era-learn.eu

Exploration of Novel Biological Functions and Ecological Niches

While dodeca-7,11-dien-1-yl acetate is primarily known as a sex pheromone for attracting mates, the functions of semiochemicals can be multifaceted and extend beyond reproduction. nih.govwebmd.commedicalnewstoday.com Research into the broader ecological roles of this compound can reveal new applications and a deeper understanding of the ecosystems in which it operates.

Pheromones can have functions related to:

Aggregation: In some species, pheromones attract both sexes, leading to aggregations that can be beneficial for defense, overcoming host plant resistance, or coordinating feeding. medicalnewstoday.comncsu.edubritannica.com

Interspecific Signaling (Allelochemicals): Pheromone signals are not always private. Predators and parasitoids can eavesdrop on the chemical communications of their prey or hosts to locate them. umich.edunih.gov Conversely, some plants have evolved to produce insect sex pheromones to attract pollinators. nih.gov The compound may also act as an antagonist for closely related, competing species, helping to maintain reproductive isolation. lsu.eduoup.com

Other Behaviors: Pheromones can influence a range of other behaviors, such as trail-marking, alarm signaling, and even parent-offspring recognition in some contexts. nih.govncsu.edubritannica.com

Exploring the full ecological context of dodeca-7,11-dien-1-yl acetate requires detailed field and lab studies. This includes identifying all species that produce or respond to the compound and determining the nature of that response—attraction, repulsion, or something more complex. Such research can uncover previously unknown ecological interactions and may lead to the development of novel, ecosystem-based pest management strategies.

| Potential Function | Description | Ecological Implication |

| Sex Attraction | Attracts conspecific individuals of the opposite sex for mating. wikipedia.org | Primary mechanism for reproduction and gene flow. |

| Aggregation | Attracts both sexes of the same species to a specific location. medicalnewstoday.combritannica.com | Facilitates mating, feeding, or defense. |

| Kairomone | Benefits a receiving species (e.g., a predator) but not the emitter. youtube.com | Predators can use the pheromone to locate prey. |

| Allomone | Benefits the emitter but not the receiver (e.g., a competitor). youtube.com | Can act as a repellent to competing species, maintaining reproductive isolation. lsu.edu |

| Synomone | Benefits both the emitter and the receiver of a different species. youtube.com | Plants may mimic pheromones to attract pollinators. nih.gov |

Sustainable Production and Biocatalytic Approaches for Synthesis

The traditional chemical synthesis of complex, stereospecific pheromones like dodeca-7,11-dien-1-yl acetate can be costly and environmentally challenging. earlham.ac.uknih.gov This has driven significant research into sustainable, bio-based production methods. earlham.ac.ukainia.com

Biocatalysis utilizes isolated enzymes or whole microorganisms (like yeast) to perform specific chemical transformations. researchgate.netdiva-portal.org This approach offers high selectivity and can be more environmentally friendly than conventional chemistry. researchgate.net For instance, lipases can be used for key esterification or resolution steps, while baker's yeast can perform stereoselective reductions. diva-portal.org

Metabolic Engineering and Synthetic Biology represent the next frontier. era-learn.euyoutube.com This involves transferring the entire biosynthetic pathway from the insect into a microbial or plant-based "factory." era-learn.euusda.gov

Yeast and Fungi: Scientists are engineering yeast and fungi to express the necessary insect enzymes (desaturases, reductases, etc.) to produce pheromones from simple sugars. era-learn.euainia.comyoutube.com This "brewing" process has the potential to be a low-cost, scalable, and sustainable manufacturing platform. era-learn.euyoutube.com

Transgenic Plants: Another innovative approach is to "grow" pheromones in plants. usda.gov By introducing the insect's genes into crops like Camelina sativa, the plants can be engineered to produce the pheromone or its immediate precursors, which can then be easily extracted. usda.govnih.gov This method leverages photosynthesis, eliminating the need for fossil fuel-based feedstocks and reducing production costs. usda.gov

These bio-based strategies are expected to make pheromones more affordable and accessible, expanding their use as a sustainable alternative to conventional pesticides in integrated pest management programs worldwide. earlham.ac.ukusda.govslu.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.